4-(1-Chloropentane-1-sulfonyl)morpholine
Description
4-(1-Chloropentane-1-sulfonyl)morpholine is a sulfonamide derivative featuring a morpholine ring substituted with a 1-chloropentane sulfonyl group. Sulfonamides are widely utilized in medicinal chemistry and organic synthesis due to their stability, polarity, and ability to participate in hydrogen bonding . The synthesis of such compounds typically involves nucleophilic substitution reactions between morpholine and sulfonyl chlorides under basic conditions, as exemplified in related thiomorpholine syntheses . Potential applications span pharmaceuticals, agrochemicals, and materials science, particularly as intermediates or bioactive agents .
Properties
CAS No. |
69083-63-2 |
|---|---|
Molecular Formula |
C9H18ClNO3S |
Molecular Weight |
255.76 g/mol |
IUPAC Name |
4-(1-chloropentylsulfonyl)morpholine |
InChI |
InChI=1S/C9H18ClNO3S/c1-2-3-4-9(10)15(12,13)11-5-7-14-8-6-11/h9H,2-8H2,1H3 |
InChI Key |
HTUXRLOSVWSRBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(S(=O)(=O)N1CCOCC1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Chloropentane-1-sulfonyl)morpholine typically involves the reaction of morpholine with 1-chloropentane-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(1-Chloropentane-1-sulfonyl)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include sulfone derivatives.
Reduction: Products include sulfide derivatives.
Scientific Research Applications
4-(1-Chloropentane-1-sulfonyl)morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Chloropentane-1-sulfonyl)morpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The chlorine atom can also participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Table 1. Structural Comparison of Selected Morpholine Derivatives
- 4-(1-Cyclopenten-1-yl)morpholine : Lacks the sulfonyl group, featuring instead a cyclopentenyl substituent, which reduces polarity and alters reactivity .
- 4-(5-Chloropentanamido)benzene-1-sulfonyl chloride : Shares a chlorinated alkyl chain but differs in its benzene backbone and sulfonyl chloride group, increasing electrophilicity .
Physicochemical Properties
Table 2. Physicochemical Properties of Selected Compounds
- The sulfonyl group in the target compound is expected to increase boiling point and water solubility compared to non-sulfonylated analogues like 4-(1-Cyclopenten-1-yl)morpholine .
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